Somatotropin (177-191), also known as the carboxyl-terminal fragment of human growth hormone, is a peptide consisting of the amino acid sequence from positions 177 to 191 of the human growth hormone molecule. This peptide has gained attention for its potential therapeutic applications, particularly in obesity management and metabolic regulation. It is classified as a growth hormone fragment and is recognized for its lipolytic properties, which help in reducing body fat and improving metabolic functions.
Somatotropin (177-191) is derived from the human growth hormone, which is primarily produced in the anterior pituitary gland. The full-length human growth hormone consists of 191 amino acids, with various isoforms existing due to post-translational modifications. The specific fragment (177-191) is noted for its unique biological activities distinct from the full-length hormone, particularly in lipid metabolism and energy expenditure.
The synthesis of Somatotropin (177-191) typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The process includes:
The synthesis typically requires careful control over reaction conditions to ensure high yield and purity. The final product is usually characterized by mass spectrometry and analytical high-performance liquid chromatography to confirm its identity and purity.
The molecular structure of Somatotropin (177-191) consists of a linear chain of 15 amino acids. Its sequence is YLRIVQCRSVEGSCGF, which contributes to its biological activity. The three-dimensional conformation can be modeled using computational tools such as PEP-FOLD3, which predicts peptide structures based on their sequences.
The molecular weight of Somatotropin (177-191) is approximately 1,700 Da, and it typically exhibits a helical structure that is important for its interaction with biological receptors.
Somatotropin (177-191) has been shown to interact with various enzymes involved in lipid metabolism. For instance:
These reactions contribute to its effectiveness in weight management by altering fat storage and mobilization processes.
The binding affinities of Somatotropin (177-191) to specific receptors can be assessed through in silico docking studies, which simulate how the peptide interacts with target proteins involved in metabolic pathways.
Somatotropin (177-191) exerts its effects primarily through interaction with specific receptors associated with lipid metabolism. The mechanism involves:
Data from studies indicate that this fragment does not exhibit the same growth-promoting effects as full-length human growth hormone but retains significant metabolic benefits.
Somatotropin (177-191) is typically a white powder when lyophilized and is soluble in water at physiological pH levels. Its stability can vary depending on environmental conditions such as temperature and pH.
The peptide's stability has been tested under various conditions, demonstrating resilience at different pH levels over time. Its solubility profile allows for easy formulation into injectable or oral delivery systems.
Relevant data suggest that it remains stable under physiological conditions, making it a suitable candidate for therapeutic applications.
Somatotropin (177-191) has several scientific uses:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3